Valsartan N2-Glucuronide
Description
Properties
Molecular Formula |
C₃₀H₃₇N₅O₉ |
|---|---|
Molecular Weight |
611.64 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar N2-Glucuronide Compounds
Structural and Molecular Properties
N2-glucuronides of ARBs and other drugs share a glucuronic acid moiety attached to a nitrogen atom but differ in core structures, influencing their physicochemical and pharmacological behaviors.
Key Observations :
- ARB N2-Glucuronides : Olmesartan and losartan share tetrazole/imadazole cores with valsartan, but differences in aromatic substituents affect glucuronide stability and solubility.
- Non-ARB N2-Glucuronides: Lamotrigine’s glucuronide highlights the versatility of N2-glucuronidation across drug classes.
Metabolic and Pharmacokinetic Profiles
- Excretion : this compound’s enhanced solubility likely promotes renal excretion, similar to losartan N2-glucuronide, which is detectable only in losartan users .
- Stability : Acyl-glucuronides (e.g., candesartan acyl-glucuronide) are more reactive and prone to hydrolysis than N2-glucuronides, impacting their PK reliability .
Clinical and Therapeutic Implications
- In contrast, sacubitril/valsartan (ARNI) significantly reduces heart failure hospitalizations, where the glucuronide’s role in sustained efficacy remains understudied .
- Olmesartan : Its N2-glucuronide is a validated reference standard for bioanalytical assays, reflecting regulatory requirements for metabolite characterization .
- Lamotrigine : The glucuronide serves as a critical biomarker for therapeutic drug monitoring due to lamotrigine’s narrow therapeutic index .
Analytical and Regulatory Considerations
- Synthesis: Synthetic routes for flavanone and aryl glucuronides (e.g., 2-hydroxy-N-(5-nitro-2-thiazolyl) benzamide glucuronide) emphasize the need for stereochemical precision, applicable to this compound production .
- Regulatory Compliance : Metabolites like lamotrigine N2-glucuronide require rigorous characterization for ANDA submissions, a standard likely applicable to valsartan’s metabolite .
Data Tables
Table 1: Enzyme Inhibition Profiles of Selected Glucuronides
Preparation Methods
Reaction Conditions and Yield Optimization
-
Substrate concentration : 50–100 μM valsartan dissolved in dimethyl sulfoxide (DMSO) or acetonitrile.
-
Enzyme source : Recombinant UGT1A3 exhibits higher activity for tetrazole glucuronidation compared to UGT2B7.
-
Incubation parameters :
-
Yield : 15–30% conversion, with purification via semi-preparative HPLC.
Table 1: Enzymatic Synthesis Parameters
| Parameter | Value/Range | Source |
|---|---|---|
| Valsartan concentration | 50–100 μM | |
| Incubation time | 60–120 min | |
| pH | 7.4 | |
| UGT isoform efficiency | UGT1A3 > UGT2B7 |
Chemical Synthesis via Direct Glucuronidation
Chemical methods bypass enzymatic limitations, enabling scalable production. The Koenigs-Knorr reaction, employing protected glucuronic acid donors (e.g., methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucuronate), is widely used.
Stepwise Procedure:
-
Activation of tetrazole : Treat valsartan with silver oxide (Ag₂O) in anhydrous dimethylformamide (DMF) to enhance nucleophilicity at N2.
-
Glucuronidation : Add glucuronic acid donor (1.2 eq) and catalytic tetrabutylammonium bromide (TBAB). React at 50°C for 24 hr under nitrogen.
-
Deprotection : Hydrolyze acetyl groups using methanolic sodium hydroxide (0.1 M, 2 hr).
-
Purification : Isolate via column chromatography (silica gel, ethyl acetate/methanol/water 7:2:1).
Table 2: Chemical Synthesis Yield and Purity
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Glucuronidation | 45–55 | 85–90 |
| Deprotection | 90–95 | 95–98 |
| Final product | 40–50 | ≥99 |
Hybrid Approaches: Enzymatic-Chemical Sequential Synthesis
Combining enzymatic and chemical steps improves regioselectivity. For example, enzymatic pre-activation of UDPGA followed by chemical conjugation enhances N2 specificity:
-
Enzymatic UDPGA activation : Incubate UDPGA with UGT1A3 to form reactive intermediate.
-
Chemical coupling : React activated UDPGA with valsartan in presence of MnCl₂ (10 mM) at pH 6.5.
-
Yield : 60–70%, with reduced byproducts compared to purely chemical methods.
Challenges in Synthesis and Purification
Regioselectivity Issues
Glucuronidation at N1 (vs. N2) of the tetrazole ring remains a major challenge, producing isomeric impurities. Strategies to mitigate this include:
Stability of Glucuronide Bond
This compound is prone to hydrolysis under acidic conditions (pH < 3) or β-glucuronidase exposure. Stabilization methods:
Analytical Validation and Structural Confirmation
LC-MS/MS Characterization
Nuclear Magnetic Resonance (NMR)
Table 3: Analytical Parameters for this compound
| Technique | Parameter | Value |
|---|---|---|
| LC-MS/MS | Retention time | 6.8 min (C18 column) |
| LOD | 0.1 ng/mL | |
| NMR | Purity | ≥98% |
Industrial-Scale Production and Applications
cGMP Synthesis
Large-scale production under current Good Manufacturing Practices (cGMP) involves:
Q & A
Q. What analytical methods are recommended for quantifying Valsartan N2-Glucuronide in biological samples?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying glucuronide metabolites due to its high sensitivity and specificity. Key steps include:
- Sample Preparation: Use protein precipitation or solid-phase extraction to isolate the metabolite from plasma/serum .
- Chromatographic Separation: Optimize mobile phases (e.g., acetonitrile/ammonium formate) and column selection (C18 reversed-phase) to resolve this compound from matrix interferences .
- Method Validation: Follow ICH guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and accuracy (85–115%) .
Reference standards should be cross-validated against pharmacopeial sources where possible .
Q. Which enzymes catalyze the glucuronidation of Valsartan to form N2-Glucuronide?
Methodological Answer: UDP-glucuronosyltransferase (UGT) isoforms, particularly UGT1A3 and UGT2B7, are implicated in N-glucuronidation of angiotensin II receptor blockers (ARBs). To confirm:
- In Vitro Incubations: Use human liver microsomes (HLMs) or recombinant UGTs with uridine diphosphate glucuronic acid (UDPGA) as a cofactor .
- Kinetic Analysis: Calculate apparent Km and Vmax values to compare catalytic efficiency across isoforms .
- Chemical Inhibition: Employ isoform-specific inhibitors (e.g., hecogenin for UGT1A3) to identify primary contributors .
Q. What protocols are recommended for synthesizing and characterizing this compound reference standards?
Methodological Answer:
- Synthesis: Use enzymatic glucuronidation with purified UGTs or chemical synthesis via Koenigs-Knorr reaction, followed by purification via preparative HPLC .
- Characterization: Validate structure using NMR (1H/13C) and high-resolution MS (HRMS). Confirm purity (>98%) via orthogonal methods (e.g., diode-array detection) .
- Stability Testing: Assess degradation under varying pH, temperature, and light conditions to establish storage guidelines (-80°C in amber vials) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the inhibitory effects of this compound on drug-metabolizing enzymes (e.g., CYP2C8)?
Methodological Answer:
- In Vitro Inhibition Assays: Incubate CYP2C8 substrates (e.g., paclitaxel) with HLMs and varying concentrations of this compound. Measure IC50 values using fluorometric or LC-MS endpoints .
- Mechanistic Studies: Differentiate competitive vs. non-competitive inhibition via Lineweaver-Burk plots .
- Clinical Relevance: Calculate [I]/IC50 ratios using maximal plasma concentrations (Cmax) to assess potential in vivo interactions .
Q. How should contradictory data on OATP1B1/1B3-mediated transport kinetics of this compound be reconciled?
Methodological Answer:
- Systematic Review: Compare experimental conditions (e.g., cell lines: HEK293 vs. CHO; substrate concentrations) across studies .
- Data Normalization: Adjust for differences in protein content or transporter expression levels using quantitative proteomics .
- In Silico Modeling: Apply physiologically based pharmacokinetic (PBPK) models to extrapolate in vitro Km/Vmax to clinical scenarios .
Q. What experimental designs optimize encapsulation efficiency for this compound in nanoparticle formulations?
Methodological Answer:
- Design of Experiments (DoE): Use Box-Behnken or Taguchi models to screen variables (polymer concentration, surfactant ratio) and identify optimal conditions .
- Encapsulation Metrics: Measure efficiency via ultracentrifugation and LC-UV quantification. Validate with stability studies (e.g., 48-hour release profiles) .
- Statistical Validation: Apply ANOVA to confirm significant factors (e.g., PVA concentration, p < 0.05) .
Q. How can researchers address variability in glucuronide metabolite recovery during extraction from complex matrices?
Methodological Answer:
- Matrix Effect Mitigation: Use isotope-labeled internal standards (e.g., deuterated Valsartan glucuronide) to correct for ion suppression/enhancement .
- Extraction Optimization: Compare efficiency of methanol precipitation vs. SPE cartridges (e.g., Oasis HLB) across pH gradients .
- Recovery Validation: Spike blank matrices with known concentrations and calculate recovery rates (target: 70–120%) .
Key Considerations for Experimental Design
- Research Question Frameworks: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure methodological rigor .
- Statistical Competence: Collaborate with statisticians during study design to select appropriate tests (e.g., nonlinear regression for kinetic data) .
- Literature Integration: Use systematic reviews (e.g., PRISMA guidelines) to contextualize findings within existing data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
